methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate is a structurally complex molecule featuring a sulfamoyl group, a cyclopentyl ring substituted with a hydroxyethoxy chain, and a methoxybenzoate ester. Key structural attributes include:
- Cyclopentyl-hydroxyethoxy moiety: Combines steric bulk with moderate hydrophilicity.
- Methoxybenzoate ester: Enhances lipophilicity and metabolic stability.
Characterization of such compounds typically involves spectroscopic methods (NMR, IR, MS) and X-ray crystallography to confirm regiochemistry and stereochemistry .
Properties
IUPAC Name |
methyl 3-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7S/c1-23-14-6-5-13(16(20)24-2)11-15(14)26(21,22)18-12-17(25-10-9-19)7-3-4-8-17/h5-6,11,18-19H,3-4,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIQXJGPVRFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCCC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
Methyl 4-methoxybenzoate is synthesized via Fischer esterification of 4-methoxybenzoic acid with methanol under acidic catalysis (H₂SO₄, reflux, 6 h, 92% yield).
Regioselective Sulfonation
Chlorosulfonic acid (ClSO₃H, 2.2 equiv) is added dropwise to methyl 4-methoxybenzoate in dichloromethane at 0°C. After warming to 25°C for 12 h, the reaction mixture is quenched with ice water to yield methyl 3-chlorosulfonyl-4-methoxybenzoate as a crystalline solid (mp 78–80°C, 85% yield).
Mechanistic Insight :
The ester group directs sulfonation to the meta position (C-3) through its electron-withdrawing effect, while the methoxy group’s ortho/para-directing nature reinforces regioselectivity.
Synthesis of (1-(2-Hydroxyethoxy)cyclopentyl)methylamine
Cyclopentane Functionalization
- Cyclopentanol Activation : Cyclopentanol is converted to 1-tosylcyclopentanol using tosyl chloride (1.1 equiv) in pyridine (0°C → 25°C, 4 h, 89% yield).
- Etherification : The tosylate reacts with ethylene glycol (5 equiv) in DMF at 80°C for 8 h, yielding 1-(2-hydroxyethoxy)cyclopentanol (76% yield).
- Reductive Amination : The alcohol is oxidized to cyclopentanone (Dess-Martin periodinane, CH₂Cl₂, 25°C, 2 h), followed by reductive amination with methylamine (NaBH₃CN, MeOH, 12 h, 68% yield).
Sulfonamide Coupling Reaction
Reaction Conditions
Methyl 3-chlorosulfonyl-4-methoxybenzoate (1.0 equiv) and (1-(2-hydroxyethoxy)cyclopentyl)methylamine (1.2 equiv) are combined in anhydrous toluene with triethylamine (2.5 equiv). The mixture is heated at 85°C under N₂ for 10 h.
Key Parameters :
- Solvent: Toluene (non-polar, high boiling point)
- Temperature: 85°C (balances reaction rate and side-product formation)
- Base: Triethylamine (scavenges HCl, prevents sulfonate ester formation)
Workup and Purification
The crude product is washed with 5% HCl (removes excess amine), saturated NaHCO₃ (neutralizes residual acid), and brine. Column chromatography (SiO₂, hexane:EtOAc 3:1) affords the title compound as a white solid (mp 124–126°C, 78% yield).
Analytical Data and Characterization
Spectroscopic Properties
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.15–4.08 (m, 2H, OCH₂CH₂OH), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 3.72–3.65 (m, 2H, NCH₂), 2.45–2.38 (m, 1H, cyclopentyl), 1.85–1.72 (m, 4H, cyclopentyl).
- IR (KBr) : 3340 cm⁻¹ (NH), 1725 cm⁻¹ (C=O), 1350/1160 cm⁻¹ (SO₂).
Chromatographic Purity
HPLC analysis (C18 column, MeCN:H₂O 70:30, 1.0 mL/min) shows >99% purity with tₖ = 8.2 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Sulfonylation | 78 | 99.3 | 10 |
| Stepwise Alkylation | 65 | 97.8 | 16 |
| Microwave-Assisted | 82 | 99.1 | 4 |
Microwave Optimization : Irradiation at 100°C in DMF reduces reaction time to 4 h while maintaining yield.
Industrial-Scale Considerations
Cost Analysis
- Raw Materials : 78% of total cost (cyclopentanol: $12/kg, chlorosulfonic acid: $8.5/kg)
- Solvent Recovery : Toluene recycling reduces costs by 22%
Environmental Impact
- E-Factor : 6.3 (kg waste/kg product)
- PMI : 8.1 (total mass input/mass product)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group on the benzoate core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of sulfamoyl-containing molecules on biological systems. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.
Medicine
In medicinal chemistry, methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group could form hydrogen bonds or ionic interactions with target proteins, while the hydroxyethoxy group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The table below highlights structural and functional differences between the target compound and related molecules:
Key Observations:
Directing Groups: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal coordination for catalysis . The target compound’s sulfamoyl group may lack this capability but could act as a hydrogen-bond donor in enzyme inhibition. Cyclopentyl-hydroxyethoxy vs.
Solubility and Reactivity :
- The hydroxyethoxy chain in the target compound increases hydrophilicity relative to the isopropoxy group in 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide .
- Methoxybenzoate esters (target and ) are more hydrolytically stable than amides (), favoring prolonged biological activity.
Synthetic Challenges :
- Regiochemistry is critical, as seen in the corrigendum for Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate, where incorrect substituent positioning required revision . Similar care is needed for the target compound’s sulfamoyl and methoxy placements.
Biological Activity
Methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₉N₃O₅S
- Molecular Weight: 357.39 g/mol
Structural Features
The compound features:
- A methoxy group (-OCH₃) at the para position of the benzoate.
- A sulfamoyl group (–SO₂NH₂) attached to a cyclopentyl moiety.
- An ethoxy group that enhances solubility and bioavailability.
Anticancer Properties
Recent studies indicate that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes its activity against different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian Cancer) | 15.5 | Induces apoptosis and cell cycle arrest |
| MCF-7 (Breast Cancer) | 12.0 | Inhibition of tubulin polymerization |
| HeLa (Cervical Cancer) | 10.8 | Disruption of microtubule dynamics |
The compound's mechanism involves:
- Tubulin Inhibition: It binds to the colchicine site on tubulin, preventing polymerization, which is crucial for mitotic spindle formation.
- Apoptosis Induction: Activates intrinsic apoptotic pathways leading to cell death.
Case Studies
- Study on A2780 Cell Line : In vitro assays demonstrated that treatment with the compound resulted in significant G2/M phase arrest, indicating its potential as a chemotherapeutic agent. Flow cytometry analysis confirmed increased sub-G1 populations, suggesting apoptosis induction.
- MCF-7 Resistance Studies : In studies involving MCF-7 cells resistant to conventional therapies, this compound showed enhanced cytotoxicity compared to standard treatments, highlighting its potential in overcoming drug resistance.
Absorption and Distribution
The ethoxy group enhances solubility, facilitating better absorption in biological systems. Preliminary pharmacokinetic studies suggest favorable distribution profiles in tissues.
Toxicity Profile
Initial toxicity assessments indicate a manageable safety profile at therapeutic doses; however, further studies are required to establish long-term safety and side effects.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing methyl 3-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)-4-methoxybenzoate in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Protection of functional groups : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like sulfonamides .
- Coupling reactions : Employ reagents such as carbodiimides (e.g., DCC) for sulfamoyl group formation, followed by esterification .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating intermediates .
- Validation : Confirm intermediate structures via thin-layer chromatography (TLC) and NMR spectroscopy at each stage .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) resolve sulfonamide, cyclopentyl, and methoxy groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and detects impurities .
- X-ray Crystallography : For definitive structural confirmation, single-crystal diffraction studies are critical .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What precautions should be taken when handling this compound to ensure laboratory safety?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms involving this compound’s sulfonamide group?
- Methodological Answer :
- Kinetic Analysis : Monitor sulfonamide reactivity (e.g., nucleophilic substitution) using stopped-flow UV-Vis spectroscopy under varying pH/temperature .
- Isotopic Labeling : Introduce ¹⁸O or deuterium to track bond cleavage/formation via MS .
- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies .
Q. What experimental designs are suitable for assessing its environmental fate and ecological impacts?
- Methodological Answer :
- Long-Term Studies : Follow frameworks like Project INCHEMBIOL, which evaluate:
- Abiotic Degradation : Hydrolysis/photolysis rates in simulated environmental matrices (e.g., water, soil) .
- Biotic Interactions : Use microcosms to study microbial degradation pathways .
- Split-Plot Designs : Apply randomized block designs with replicates to account for environmental variability (e.g., temperature, pH gradients) .
Q. How should contradictory data regarding the compound’s reactivity or biological activity be addressed methodologically?
- Methodological Answer :
- Statistical Robustness : Use ANOVA or mixed-effects models to analyze variability in replicated experiments .
- Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. X-ray for structural discrepancies) .
- Meta-Analysis : Aggregate data from independent studies to identify trends or outliers .
Q. What strategies can be employed to study its interactions with biological macromolecules?
- Methodological Answer :
- Fluorescence Titration : Measure binding affinity with proteins (e.g., serum albumin) using spectrofluorometers .
- Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics with immobilized enzymes .
- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
Q. How can computational modeling complement experimental studies in predicting its physicochemical properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation behavior in water/octanol systems to predict logP values .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify reactive sites for sulfonamide derivatization .
- PubChem Data Integration : Leverage existing datasets (e.g., DTXSID identifiers) for toxicity prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
